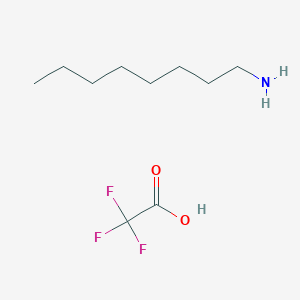

1-Octanamine, trifluoroacetate

Description

Context within Alkylammonium Salt Chemistry

1-Octanamine, trifluoroacetate (B77799) is a primary alkylammonium salt. This class of compounds consists of an organic cation, where a nitrogen atom is bonded to at least one alkyl group, and an associated anion. The general structure involves a positively charged nitrogen core, which for 1-octanamine, trifluoroacetate is the octylammonium cation ([CH₃(CH₂)₇NH₃]⁺), paired with a counterion, in this case, trifluoroacetate (CF₃COO⁻).

Alkylammonium salts are integral to various chemical fields due to their tunable properties and unique chemical behaviors. nih.gov They are often formed through the exothermic neutralization reaction between an amine and an acid. chemicalbook.com The properties of these salts, such as solubility, stability, and surface activity, are dictated by both the cation and the anion. nih.gov For instance, the length and nature of the alkyl chain on the cation significantly influence its hydrophobicity. nih.gov Salts with longer alkyl chains, like the octyl group in 1-octanamine, demonstrate increased solubility in nonpolar organic solvents and reduced solubility in water compared to their shorter-chain counterparts. nih.govsolubilityofthings.com This amphiphilic character, possessing both a polar, charged head group (the ammonium) and a nonpolar, long tail (the alkyl chain), allows them to act as surfactants and phase-transfer catalysts. solubilityofthings.com

In research, alkylammonium salts are used as precursors in synthesis, as electrolytes, and as building blocks for more complex molecular architectures. nih.govrsc.org The primary amine functionality in salts like 1-octanamine, trifluoroacetate offers a reactive site for further chemical modification, allowing it to be a versatile intermediate in organic synthesis. rsc.org

Significance of Trifluoroacetate as a Counterion in Organic Systems

The trifluoroacetate (TFA) anion (CF₃COO⁻) is the conjugate base of trifluoroacetic acid, a strong organic acid with a pKa of approximately 0.52. thieme-connect.comwikipedia.org The high acidity of its parent acid means that the trifluoroacetate anion is a very weak base and a poor nucleophile. thieme-connect.com This non-nucleophilic and stable nature is one of its most significant attributes in organic chemistry.

The presence of three highly electronegative fluorine atoms withdraws electron density from the carboxylate group, which stabilizes the negative charge and weakens the oxygen-hydrogen bond in the parent acid. wikipedia.org This stability translates to the counterion, making it less likely to participate in unwanted side reactions. researchgate.net

In the context of alkylammonium salts, the trifluoroacetate counterion offers several advantages:

Enhanced Solubility: TFA salts are often highly soluble in a range of organic solvents. thieme-connect.com

Stability: The trifluoroacetate anion is chemically robust and resistant to many reaction conditions. thieme-connect.com

Catalysis and Protecting Group Chemistry: Trifluoroacetic acid is widely used as a catalyst and a reagent for removing acid-labile protecting groups, particularly in peptide synthesis. thieme-connect.comnih.gov Consequently, trifluoroacetate is a common counterion in the final, purified peptide products. nih.govmdpi.com

Minimal Interference: Due to its non-nucleophilic character, it rarely interferes with the desired chemical transformations of the associated cation. thieme-connect.com

The choice of a counterion is crucial as it can significantly influence the physicochemical and even biological properties of the active ingredient. mdpi.comshimadzu.com While trifluoroacetate is valued for its role in synthesis and purification, in fields like pharmaceuticals, it is often exchanged for more biocompatible ions like chloride or acetate (B1210297) in the final product. nih.govmdpi.com

| Property | Trifluoroacetic Acid (TFA) | Acetic Acid | Ammonium (B1175870) Trifluoroacetate |

|---|---|---|---|

| Formula | C₂HF₃O₂ | C₂H₄O₂ | C₂H₄F₃NO₂ |

| Molar Mass | 114.02 g/mol | 60.05 g/mol | 131.06 g/mol |

| Boiling Point | 72.4 °C wikipedia.org | 118 °C | - |

| Melting Point | -15.4 °C wikipedia.org | 16.6 °C | 123-125 °C chemicalbook.com |

| Acidity (pKa in water) | ~0.52 wikipedia.org | 4.76 | - |

Role of Long-Chain Primary Amines in Chemical Synthesis and Supramolecular Systems

The 1-octanamine component of the salt is a long-chain primary aliphatic amine, a class of molecules with significant utility in both chemical synthesis and the construction of ordered molecular assemblies (supramolecular chemistry). chemicalbook.comatamanchemicals.com

In Chemical Synthesis: 1-octanamine serves as a versatile building block and intermediate. chemicalbook.comatamanchemicals.com Its primary amine group (-NH₂) is a potent nucleophile, allowing it to react with a wide array of electrophiles to form new carbon-nitrogen bonds. masterorganicchemistry.com This reactivity is harnessed to produce various important chemicals. google.com For example, 1-octanamine is used in the synthesis of:

Amphiphilic copolymers for rendering quantum dots water-soluble. chemicalbook.com

2H-indazoles and 1H-indazolones, which have applications as enzyme inhibitors. atamanchemicals.com

Agrochemicals and dyes. fscichem.com

N-octylpyrrolidone, a specialty chemical. atamanchemicals.com

In Supramolecular Systems: The dual nature of long-chain amines, featuring a polar head group and a nonpolar alkyl tail, is central to their role in supramolecular chemistry. This amphiphilic structure drives their self-assembly into organized structures like micelles, monolayers, and gels. nih.govresearchgate.net

Self-Assembled Monolayers (SAMs): Long-chain amines can form highly ordered, membrane-like layers on surfaces, which are useful for immobilizing biological molecules or modifying surface properties. ub.edu

Supramolecular Gels: The interaction between naphthalenediimide dicarboxylic acids and long-chain alkyl amines can lead to the formation of hydrogels, where acid-amine interactions trigger the self-assembly into nanofibrillar networks. researchgate.net

Nanoparticle Synthesis: 1-octanamine can act as a capping agent or stabilizer in the synthesis of nanoparticles, controlling their size and preventing aggregation. chemicalbook.com

Directing Crystal Architectures: Long-chain diamines have been used as "soft" templates to direct the assembly of "hard" inorganic clusters into complex superstructures, such as dimers and one-dimensional chains. gla.ac.uk The length of the alkyl chain is a critical parameter that can be varied to control the final architecture. gla.ac.uk

The ability of the long alkyl chain to engage in van der Waals interactions and the amine head group to participate in hydrogen bonding or electrostatic interactions provides a powerful toolkit for designing and constructing functional materials and complex molecular systems from the bottom up. researchgate.netnih.gov

| Property | Value | Reference |

|---|---|---|

| CAS Number | 111-86-4 | nist.gov |

| Molecular Formula | C₈H₁₉N | nist.gov |

| Molecular Weight | 129.24 g/mol | nist.gov |

| Boiling Point | 175-177 °C | atamanchemicals.com |

| Melting Point | -5 to -1 °C | atamanchemicals.com |

| Density | 0.782 g/mL at 25 °C | atamanchemicals.com |

| Refractive Index (n20/D) | 1.429 | atamanchemicals.com |

Properties

CAS No. |

53726-98-0 |

|---|---|

Molecular Formula |

C10H20F3NO2 |

Molecular Weight |

243.27 g/mol |

IUPAC Name |

octan-1-amine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C8H19N.C2HF3O2/c1-2-3-4-5-6-7-8-9;3-2(4,5)1(6)7/h2-9H2,1H3;(H,6,7) |

InChI Key |

JYQLMRDBFCEWJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-Octanamine, trifluoroacetate (B77799). By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides a comprehensive picture of the molecular structure.

¹H-NMR spectroscopy for 1-Octanamine, trifluoroacetate allows for the precise mapping of the proton environments within the octylammonium cation. The spectrum is characterized by signals corresponding to the terminal methyl group, the methylene (B1212753) (CH₂) groups of the alkyl chain, and the protons of the ammonium (B1175870) group (NH₃⁺). The protonation of the primary amine by trifluoroacetic acid results in a significant downfield shift for the protons on the carbon alpha to the nitrogen atom due to the electron-withdrawing effect of the positive charge. The NH₃⁺ protons typically appear as a broad signal, the chemical shift of which can be sensitive to solvent, concentration, and temperature.

Table 1: ¹H-NMR Spectral Data for the Octylammonium Cation Note: Data is predicted based on typical values for n-alkylammonium salts. Actual shifts may vary based on solvent and concentration.

| Assignment | Approx. Chemical Shift (δ) [ppm] | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (C8) | 0.8-0.9 | Triplet (t) | 3H |

| (CH₂)₅ (C3-C7) | 1.2-1.4 | Multiplet (m) | 10H |

| CH₂ (C2) | 1.6-1.7 | Multiplet (m) | 2H |

| CH₂-N⁺ (C1) | 2.9-3.1 | Triplet (t) | 2H |

| N⁺H₃ | 7.0-8.0 | Broad Singlet (br s) | 3H |

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the compound. The spectrum of 1-Octanamine, trifluoroacetate displays signals for each of the eight carbon atoms in the octylammonium cation, as well as two signals for the trifluoroacetate anion. The carbon atom bonded directly to the ammonium group (C1) is shifted downfield compared to its position in neutral octylamine. The trifluoroacetate anion shows a characteristic quartet for the trifluoromethyl carbon (¹JCF ≈ 284 Hz) and a signal for the carboxylate carbon, which is also a quartet due to two-bond coupling (²JCF). semanticscholar.orgresearchgate.net

Table 2: ¹³C-NMR Spectral Data for 1-Octanamine, trifluoroacetate Note: Data is a composite based on typical values for n-alkylammonium cations and trifluoroacetate anion.

| Assignment | Approx. Chemical Shift (δ) [ppm] |

|---|---|

| C8 (CH₃) | ~14 |

| C7 | ~22 |

| C3, C4, C5, C6 | ~26-32 |

| C2 | ~32-34 |

| C1 (CH₂-N⁺) | ~40-42 |

| CF₃ (Anion) | ~116 (quartet) |

| COO⁻ (Anion) | ~160 (quartet) |

¹⁹F-NMR is an exceptionally sensitive and specific technique for analyzing the trifluoroacetate (TFA) counterion. biopharma-asia.com Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, this method provides a clean, high-resolution signal for the -CF₃ group. biopharma-asia.com It is frequently employed to confirm the presence and determine the quantity of the TFA counterion in pharmaceutical and peptide salts. nih.govnih.gov The ¹⁹F chemical shift for the TFA anion typically appears as a sharp singlet in the range of -67 to -85 ppm (relative to CFCl₃). dovepress.comresearchgate.net The exact chemical shift can be influenced by factors such as solvent polarity, concentration, and the nature of the cation it is paired with. dovepress.com This technique is invaluable for confirming complete salt exchange if the trifluoroacetate is to be replaced by a different counterion. wpmucdn.comtoxicdocs.org

Table 3: ¹⁹F-NMR Spectral Data for the Trifluoroacetate Anion

| Assignment | Approx. Chemical Shift (δ) [ppm] | Multiplicity |

|---|---|---|

| CF₃ | -67 to -85 | Singlet (s) |

Dynamic Nuclear Polarization (DNP) is a sensitivity-enhancement technique used in solid-state NMR (ssNMR) that can increase signal intensities by several orders of magnitude. nih.gov This is achieved by transferring the high spin polarization of unpaired electrons from a polarizing agent (typically a stable radical) to the surrounding nuclei via microwave irradiation at low temperatures. wikipedia.org While liquid-state NMR is sufficient for routine characterization, DNP-ssNMR would be the methodology of choice for studying 1-Octanamine, trifluoroacetate in a solid-state context, such as when it is part of a catalytic system, a bulk crystalline material, or within a pharmaceutical formulation. acs.org DNP-ssNMR can provide detailed atomic-level information on intermolecular interactions, domain sizes, and the structure of the salt in its solid form, which is often inaccessible with other methods. acs.orgameslab.gov This powerful technique enables the analysis of samples with low concentrations or inherently low NMR sensitivity. nih.gov

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in 1-Octanamine, trifluoroacetate. The resulting spectrum is a superposition of the vibrational modes of the octylammonium cation and the trifluoroacetate anion.

Key diagnostic peaks for the octylammonium cation include the N-H stretching vibrations of the primary ammonium group (R-NH₃⁺) and C-H stretching of the alkyl chain. The trifluoroacetate anion is characterized by very strong and distinct absorption bands. These include an intense asymmetric carboxylate (COO⁻) stretching vibration, a symmetric COO⁻ stretch, and multiple strong C-F stretching bands. The conversion of free trifluoroacetic acid to its salt form is clearly indicated by the shift of the carbonyl absorption band from ~1785 cm⁻¹ to the ~1680 cm⁻¹ region, which is characteristic of the carboxylate salt. researchgate.net

Table 4: Key FT-IR Vibrational Frequencies for 1-Octanamine, trifluoroacetate Note: Frequencies are approximate and can vary based on the sample state (e.g., solid, liquid) and preparation.

| Approx. Frequency (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| 3200-2800 | N⁺-H Stretching | Octylammonium Cation |

| 2955, 2925, 2855 | C-H Stretching (asymmetric & symmetric) | Octylammonium Cation |

| ~1680 | C=O Asymmetric Stretching | Trifluoroacetate Anion (carboxylate) |

| ~1465 | C-H Bending | Octylammonium Cation |

| ~1420 | C=O Symmetric Stretching | Trifluoroacetate Anion (carboxylate) |

| ~1200 | C-F Stretching | Trifluoroacetate Anion |

| ~1130 | C-F Stretching | Trifluoroacetate Anion |

Compound Index

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy is a powerful technique for obtaining the infrared spectrum of solid or liquid samples, providing insights into the molecular vibrations and functional groups present. For 1-Octanamine, trifluoroacetate, the spectrum is characterized by the distinct vibrational modes of the octylammonium cation and the trifluoroacetate anion.

The formation of the salt from 1-octanamine and trifluoroacetic acid results in notable changes in the IR spectrum compared to the starting materials. A key indicator of salt formation is the shift of the carbonyl stretching frequency (ν(C=O)) of trifluoroacetic acid. In the free acid, this band typically appears around 1785 cm⁻¹. Upon deprotonation to form the trifluoroacetate anion, this band shifts to a lower wavenumber, generally appearing around 1680 cm⁻¹. This shift is attributed to the resonance stabilization of the carboxylate group. researchgate.net

Another significant feature is the disappearance of the broad O-H stretching band, which is prominent in the spectrum of trifluoroacetic acid. The N-H stretching vibrations of the primary ammonium group (-NH₃⁺) in the octylammonium cation are expected in the region of 3000-3300 cm⁻¹. These bands are often broad due to hydrogen bonding with the trifluoroacetate anion. The C-H stretching vibrations of the octyl chain appear in the 2850-2960 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoroacetate anion are typically observed in the 1100-1200 cm⁻¹ range. researchgate.net

Table 1: Expected ATR-IR Vibrational Bands for 1-Octanamine, trifluoroacetate

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3000-3300 | N-H stretching | Ammonium (-NH₃⁺) |

| 2850-2960 | C-H stretching | Alkyl chain (-CH₂, -CH₃) |

| ~1680 | Asymmetric C=O stretching | Carboxylate (-COO⁻) |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For an ionic compound like 1-Octanamine, trifluoroacetate, techniques such as electrospray ionization (ESI) are typically employed.

In positive-ion mode ESI-MS, the primary ion observed would be the octylammonium cation ([C₈H₁₇NH₃]⁺), with a mass-to-charge ratio (m/z) corresponding to the protonated 1-octanamine molecule. The fragmentation of this cation under collision-induced dissociation (CID) would likely involve the loss of neutral molecules from the alkyl chain, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group). nih.gov

In negative-ion mode, the trifluoroacetate anion ([CF₃COO]⁻) would be detected. Due to the stability of this anion, extensive fragmentation is less likely under typical ESI-MS/MS conditions.

Table 2: Predicted Mass Spectrometry Data for 1-Octanamine, trifluoroacetate

| Ionization Mode | Parent Ion | Predicted m/z | Major Fragment Ions (Positive Mode) |

|---|---|---|---|

| Positive ESI | [C₈H₁₇NH₃]⁺ | 130.1596 | m/z 113, 99, 85, 71, 57, 43, 30 |

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the atomic and molecular structure of crystalline materials.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

While specific single-crystal X-ray diffraction data for 1-Octanamine, trifluoroacetate is not publicly available, analysis of a closely related compound, (R)-1-Phenylethylammonium trifluoroacetate, provides valuable insights into the expected crystal packing and hydrogen bonding motifs. In such ammonium carboxylate salts, the crystal structure is dominated by hydrogen bonds between the ammonium protons and the carboxylate oxygen atoms.

Table 3: Crystallographic Data for the Analogous Compound (R)-1-Phenylethylammonium trifluoroacetate

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 6.7821 (5) |

| b (Å) | 6.9887 (8) |

| c (Å) | 24.378 (2) |

| Volume (ų) | 1155.49 (19) |

Powder X-ray Diffraction (pXRD) for Crystalline Phase Assessment

Powder X-ray diffraction (pXRD) is a non-destructive analytical technique used to identify crystalline phases and to determine structural properties such as lattice parameters and crystallite size. A pXRD pattern for 1-Octanamine, trifluoroacetate would consist of a series of diffraction peaks at specific angles (2θ), which are characteristic of its crystal structure.

The positions and intensities of the peaks in the diffractogram serve as a unique "fingerprint" for the crystalline solid. This data can be used for phase identification by comparison with a database of known patterns. Furthermore, the peak positions can be used to determine the unit cell parameters of the crystal lattice. The sharpness of the diffraction peaks can also provide information about the degree of crystallinity and the size of the crystalline domains. While no experimental pXRD pattern for 1-Octanamine, trifluoroacetate is currently available in the public domain, this technique remains a crucial tool for the solid-state characterization of this and related materials.

Intermolecular Interactions and Supramolecular Organization

Hydrogen Bonding Networks in Trifluoroacetate (B77799) Salts

In the crystalline state of trifluoroacetate salts, hydrogen bonding is a primary directional force that establishes the supramolecular architecture. For 1-Octanamine, trifluoroacetate, the ammonium (B1175870) headgroup (-NH₃⁺) of the octylammonium cation acts as a potent hydrogen bond donor. The trifluoroacetate anion (CF₃COO⁻), with its two oxygen atoms, serves as a hydrogen bond acceptor.

This donor-acceptor relationship leads to the formation of strong N-H···O hydrogen bonds. Research on similar alkylammonium carboxylate systems demonstrates that these interactions are robust and define the primary connectivity between cations and anions. nih.gov The stability of trifluoroacetate salts is significantly attributed to these strong hydrogen bonds. tandfonline.com In many crystalline structures of ammonium carboxylate salts, these hydrogen bonds create recurring motifs, such as one-dimensional chains or ladder-type structures, which form the backbone of the crystal lattice. nih.gov The trifluoroacetate anion can accept hydrogen bonds from multiple ammonium groups, leading to a complex, three-dimensional network that holds the ions in a highly ordered arrangement.

Electrostatic Interactions in Ion Pair Formation

The formation of 1-Octanamine, trifluoroacetate involves a proton transfer, creating a distinct octylammonium cation and trifluoroacetate anion. The primary force holding these ions together is the strong, non-directional electrostatic attraction between the positive charge localized on the -NH₃⁺ group and the negative charge delocalized across the -COO⁻ group of the trifluoroacetate anion. nist.govrsc.org This coulombic attraction is the defining characteristic of the ion pair.

Studies on tertiary alkylammonium trifluoroacetates have shown that the interaction between the amine and the acid leads to the formation of ions held together by both electrostatic forces and very strong hydrogen bonds. nist.govrsc.org The strength of these interionic interactions can be influenced by factors such as the size and shape of the alkyl groups on the cation. nist.gov In the context of 1-Octanamine, trifluoroacetate, the long, flexible octyl chain can modulate the efficiency of crystal packing, which in turn influences the net electrostatic energy of the crystal lattice. The trifluoroacetate anion is frequently used as an ion-pairing agent in applications like reversed-phase chromatography, which underscores the strength and significance of these electrostatic interactions in solution as well. nih.govuu.nl

Dispersion Forces and Alkyl Chain Packing

While hydrogen bonding and electrostatic forces dominate the interactions involving the ionic headgroups, London dispersion forces are crucial for the organization of the nonpolar alkyl chains. libretexts.orgquora.com These weak, transient forces arise from temporary fluctuations in electron density and are the primary attractive force between the long octyl tails of the 1-octanamine cations. libretexts.org

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of regions involved in close contacts with neighboring molecules. For 1-Octanamine, trifluoroacetate, a Hirshfeld analysis would provide quantitative insight into the relative importance of different interactions.

The analysis generates a three-dimensional surface around the molecule, which can be color-coded based on various properties, such as the normalized contact distance (d_norm). Red spots on the d_norm surface indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, highlighting the most significant interactions. researchgate.netnih.gov

| Interaction Type | Typical Contribution | Description |

|---|---|---|

| H···H | High | Represents dispersion forces between alkyl chains. |

| H···O/O···H | High | Indicates N-H···O hydrogen bonding between cation and anion. |

| H···F/F···H | Moderate | Highlights contacts between the cation and the trifluoromethyl group. |

| C···H/H···C | Moderate | General van der Waals contacts. |

Energy Framework Analysis of Crystalline Architectures

To further quantify the energetic contributions to the crystal's stability, energy framework analysis is employed. This computational method calculates the interaction energies between a central molecule and its neighbors, dissecting them into electrostatic, dispersion, polarization, and exchange-repulsion components. mdpi.commdpi.com The results are visualized as frameworks where the thickness of the cylinders connecting molecules is proportional to the strength of the interaction energy. nih.gov

In the case of 1-Octanamine, trifluoroacetate, the energy framework would reveal two major stabilizing contributions.

Electrostatic Framework: Strong electrostatic interactions, represented by thick cylinders, would be evident between the ammonium cations and trifluoroacetate anions, corresponding to the ion pairing and hydrogen bonding. This framework would likely illustrate the primary chain or network structure of the crystal. mdpi.com

Dispersion Framework: A significant dispersion energy framework would also be present, showing the stabilization arising from the packing of the octyl chains. mdpi.com This framework would highlight the interactions within the hydrophobic layers or domains of the crystal structure.

| Energy Component | Description | Expected Contribution in 1-Octanamine, trifluoroacetate |

|---|---|---|

| Electrostatic (E_ele) | Coulombic interactions between charge distributions (ion pairing, H-bonds). | Dominant for cation-anion interactions. |

| Dispersion (E_disp) | Attractive forces arising from correlated electron fluctuations (van der Waals). | Dominant for interactions between alkyl chains. |

| Total Energy (E_tot) | The sum of all stabilizing and destabilizing energy components. | A balance between strong electrostatic and significant cumulative dispersion energies. |

Solution-Phase Molecular Recognition

In solution, the interactions that define the crystal structure persist, albeit in a more dynamic environment. The trifluoroacetate anion can be recognized by molecular receptors through the same non-covalent forces, primarily hydrogen bonding and electrostatic interactions. The molecular recognition of anions is a key area of supramolecular chemistry, and carboxylates are common targets. Synthetic receptors are often designed to have hydrogen bond donors positioned to complement the geometry of the carboxylate group.

The trifluoroacetate anion itself can act as a molecular probe in solution. Its fluorine atoms provide a unique NMR spectroscopy signal that can be used to study its binding and proximity to other molecules, such as peptides or synthetic hosts. Studies have shown that trifluoroacetate can interact with amide protons and aromatic side chains of peptides, indicating the formation of specific, albeit transient, complexes in solution.

Micellization Behavior in Aqueous Systems

1-Octanamine, trifluoroacetate is an amphiphilic salt, consisting of a hydrophilic ammonium headgroup and a long hydrophobic octyl tail. In aqueous solutions, such molecules tend to self-assemble to minimize the unfavorable contact between the hydrophobic tails and water. Above a specific concentration, known as the critical micelle concentration (CMC), these molecules form organized aggregates called micelles. uu.nl

In a typical micelle formed by 1-octanamine, trifluoroacetate, the octyl chains would form a nonpolar core, shielded from the water, while the charged ammonium headgroups would form a positively charged outer surface (the Stern layer) that interacts with the surrounding water and the trifluoroacetate counter-ions. nih.gov The formation of micelles is a spontaneous process driven by the hydrophobic effect.

Host-Guest Interactions in Supramolecular Assemblies

The study of 1-Octanamine, trifluoroacetate in the context of supramolecular chemistry reveals its capacity to participate in intricate host-guest interactions. These non-covalent associations are fundamental to the construction of larger, well-ordered supramolecular assemblies. The behavior of 1-Octanamine, trifluoroacetate in such systems is dictated by the distinct properties of both the octylammonium cation and the trifluoroacetate anion. Research into analogous systems provides significant insights into the potential roles each of these ions can play in forming stable host-guest complexes.

The alkyl chain of the octylammonium cation is a prime candidate for encapsulation within hydrophobic cavities of various macrocyclic hosts. A notable example of this is the interaction of 1-octanamine with a monofunctionalized hydroxy pillar chemeo.comarene. Through co-crystallization, an inclusion complex is formed where the alkyl chain of 1-octanamine is threaded through the cavity of the pillar chemeo.comarene macrocycle researchgate.net. The stability of this guest within the host's cavity is maintained by a combination of hydrogen-bonding and C-H⋯π interactions researchgate.net. This demonstrates the ability of the octylammonium cation to act as a guest, driven by its hydrophobic nature and its capacity to form specific non-covalent bonds.

Conversely, the trifluoroacetate anion can also play a crucial role in the formation and selectivity of supramolecular assemblies. In studies involving N-alkylammonium resorcinarene salts, the trifluoroacetate anion has been shown to influence the anion-exchange properties of these host systems aalto.fi. The size and electronic properties of the trifluoroacetate anion can determine its affinity for the binding sites within a macrocyclic host, competing with other anions and thereby directing the assembly process aalto.fi. For instance, in a system with N-alkylammonium resorcinarene salts, resorcinarenes with more rigid cyclohexyl groups showed a preference for the smaller trifluoroacetate anions over larger triflate anions aalto.fi. This selectivity highlights the importance of the anion in modulating host-guest interactions.

The dual nature of 1-Octanamine, trifluoroacetate, with a cation capable of acting as a guest and an anion that can influence host-guest selectivity, makes it a potentially versatile component in the design of complex supramolecular structures. The interplay between the encapsulation of the octylammonium cation and the association of the trifluoroacetate anion with the host or other components of the assembly can lead to the formation of hierarchical structures with specific functions.

Table 1: Host-Guest Interactions Involving Components Analogous to 1-Octanamine, trifluoroacetate

| Host Molecule | Guest Species | Key Interactions | Research Findings |

| Monofunctionalized hydroxy pillar chemeo.comarene | 1-octanamine | Hydrogen-bonding, C-H⋯π interactions | Formation of a stable inclusion complex with the alkyl chain threaded through the macrocycle cavity researchgate.net. |

| N-cyclohexylammonium resorcinarene | Trifluoroacetate (TFA) anion | Anion-π interactions, hydrogen bonding | The rigid resorcinarene with cyclohexyl groups shows a preference for the smaller TFA anion over the larger triflate anion aalto.fi. |

| N-benzylammonium resorcinarene | Triflate (OTf) anion | Anion-π interactions, hydrogen bonding | The more flexible resorcinarene with benzyl groups displays a preference for the larger OTf anion aalto.fi. |

This table summarizes key research findings on the host-guest interactions of components that are structurally and chemically related to 1-Octanamine, trifluoroacetate, providing a framework for understanding its potential behavior in supramolecular assemblies.

Theoretical and Computational Chemistry of 1 Octanamine, Trifluoroacetate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations for the 1-octanamine, trifluoroacetate (B77799) system involve modeling the geometry and energetics of the octylammonium cation and the trifluoroacetate anion. These calculations are foundational for deriving further properties such as electronic structure, electrostatic potential, and interaction energies. mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For the 1-octanamine, trifluoroacetate ion pair, the analysis would be expected to show:

HOMO: Primarily located on the trifluoroacetate anion, specifically on the oxygen atoms of the carboxylate group, which are electron-rich.

LUMO: Primarily located on the octylammonium cation, centered around the electron-deficient ammonium (B1175870) (-NH₃⁺) group.

The charge transfer between these orbitals would correspond to the interaction from the anion to the cation. The magnitude of the HOMO-LUMO gap would provide insight into the electronic stability of the ion pair. A relatively large gap would be expected, characteristic of a stable salt.

Table 1: Illustrative Frontier Orbital Data for 1-Octanamine, Trifluoroacetate Note: The following values are hypothetical and serve to illustrate the expected output of a DFT calculation.

| Molecular Orbital | Energy (eV) | Primary Location |

|---|---|---|

| LUMO | -1.5 | Octylammonium Cation (-NH₃⁺ group) |

| HOMO | -8.0 | Trifluoroacetate Anion (-COO⁻ group) |

| HOMO-LUMO Gap (ΔE) | 6.5 | - |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding and predicting intermolecular interactions, as it maps the electrostatic potential onto the electron density surface of a molecule. nih.gov It visually identifies the electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions of a molecule. dntb.gov.ua

In the 1-octanamine, trifluoroacetate system, an ESP analysis would reveal:

A region of strong positive potential (deep blue) localized around the hydrogen atoms of the ammonium (-NH₃⁺) group of the octylammonium cation. This site is the primary hydrogen bond donor.

A region of strong negative potential (deep red) concentrated on the oxygen atoms of the carboxylate (-COO⁻) group and, to a lesser extent, the fluorine atoms of the trifluoromethyl (-CF₃) group of the trifluoroacetate anion. These sites are the primary hydrogen bond acceptors. researchgate.net

The ESP map vividly illustrates the electrostatic attraction that is the dominant force holding the ion pair together, highlighting the complementary nature of the cation and anion for forming strong hydrogen bonds. nih.gov

While 1-octanamine, trifluoroacetate exists as an ion pair, a proton could theoretically transfer from the octylammonium cation back to the trifluoroacetate anion, resulting in the formation of the neutral species: 1-octanamine and trifluoroacetic acid. Computational methods can map the energy profile of this reaction pathway. nih.gov

By performing a constrained geometry optimization at various points along the proton transfer coordinate (e.g., the N-H bond distance), a potential energy surface can be constructed. This profile would typically show two energy minima corresponding to the reactant (ion pair) and the product (neutral pair), separated by a transition state.

For this system, the calculations are expected to show:

The ion pair (1-octanamine, trifluoroacetate) is the global energy minimum, indicating it is the thermodynamically stable form.

A significant energy barrier for the proton transfer from the cation to the anion, confirming the stability of the salt under normal conditions. nih.gov The energy difference between the ion pair and the neutral pair would quantify the thermodynamic favorability of the salt form.

The strength of the interaction holding the octylammonium cation and trifluoroacetate anion together can be quantified by calculating the interionic interaction energy. This is typically done using a supermolecular approach, where the energy of the complex is compared to the energies of the individual, isolated ions.

The interaction energy (ΔE_int) is calculated as: ΔE_int = E_(ion-pair) - (E_(cation) + E_(anion))

This calculation must be corrected for basis set superposition error (BSSE) to obtain an accurate value. The resulting energy is expected to be significantly negative, indicating a strong, stabilizing interaction. This energy is primarily composed of strong electrostatic attraction and N-H···O hydrogen bonding between the ammonium group of the cation and the carboxylate group of the anion.

Semiempirical Methods (e.g., PM5)

Semiempirical methods, such as PM5 (Parametric Model 5), offer a computationally less expensive alternative to DFT. uni-muenchen.de These methods simplify the complex equations of quantum mechanics by incorporating empirical parameters derived from experimental data. nih.gov While less accurate than DFT, they are much faster and can be applied to larger systems or longer timescale simulations.

For 1-octanamine, trifluoroacetate, the PM5 method could be used for:

Rapid geometry optimization to find a reasonable initial structure for higher-level DFT calculations.

Exploring conformational landscapes, particularly for the flexible octyl chain of the cation.

Calculating the heat of formation for the ion pair.

The results would provide a qualitative understanding of the system's structure and energetics, though quantitative data, such as interaction energies, would be more reliably obtained from DFT.

Quantum Theory of Atoms in Molecules (QTAIM) for Hydrogen Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms, bonds, and molecular structure. wikipedia.org It is particularly powerful for characterizing non-covalent interactions like hydrogen bonds. researchgate.netresearchgate.net

In the 1-octanamine, trifluoroacetate system, QTAIM analysis would be applied to the calculated electron density to identify the bond critical points (BCPs) between the ammonium hydrogen atoms and the carboxylate oxygen atoms. wiley-vch.de The properties at these BCPs characterize the nature and strength of the hydrogen bonds.

Key QTAIM parameters at the N-H···O BCPs would include:

Electron Density (ρ(r)): A small but significant value indicates the presence of an interaction.

Laplacian of Electron Density (∇²ρ(r)): A positive value is characteristic of a "closed-shell" interaction, which includes hydrogen bonds and ionic bonds.

Total Electron Energy Density (H(r)): A small negative value for H(r) would indicate a partially covalent character to the hydrogen bond, a hallmark of strong hydrogen bonds. muni.cz

Table 2: Representative QTAIM Parameters for N-H···O Hydrogen Bonds Note: The following values are hypothetical and serve to illustrate the expected output of a QTAIM analysis for a strong hydrogen bond.

| Parameter | Typical Value (atomic units) | Interpretation |

|---|---|---|

| Electron Density (ρ(r)) | 0.02 - 0.04 | Indicates significant interaction strength. |

| Laplacian of Electron Density (∇²ρ(r)) | > 0 | Characteristic of closed-shell interactions (e.g., H-bonds, ionic). |

| Total Electron Energy Density (H(r)) | < 0 | Suggests partial covalent character, indicating a strong H-bond. |

Molecular Modeling of Ion Pair Interactions

The formation of the 1-octanamine, trifluoroacetate ion pair arises from the proton transfer from trifluoroacetic acid to 1-octanamine. This process is governed by the relative gas-phase basicities of the amine and the trifluoroacetate anion. The interaction results in the formation of a strong hydrogen bond between the ammonium group of the cation and the carboxylate group of the anion, alongside significant electrostatic attraction.

Research on tertiary alkylammonium trifluoroacetates has shown that the interionic interactions are sensitive to the size of the alkyl groups on the cation. acs.org An increase in the length and branching of the alkyl chains leads to a weakening of these interactions. acs.org This trend suggests that the long octyl chain in 1-octanamine, trifluoroacetate likely influences the stability and geometry of the ion pair.

Detailed Research Findings

Computational studies on similar systems reveal several key aspects of the ion pair interaction:

Proton Transfer and Hydrogen Bonding: The interaction between an amine and trifluoroacetic acid readily leads to proton transfer, forming an ion pair characterized by a strong hydrogen bond. acs.org In a related system, the trifluoroacetic acid-trimethylamine complex, spectroscopic and computational results indicate a state that is intermediate between a classic hydrogen-bonded complex and a fully proton-transferred ion pair in the gas phase. nih.gov This suggests that the degree of proton transfer can be influenced by the environment.

Influence of Alkyl Chain Length: DFT calculations on tertiary alkylammonium trifluoroacetates have demonstrated that as the alkyl chain length increases, the interionic interactions weaken. acs.org This is attributed to increased steric hindrance and dispersion forces that can modulate the primary electrostatic and hydrogen bonding interactions.

Nature of the Interaction: The interaction is primarily electrostatic, stabilized by a very strong hydrogen bond between the ammonium proton and the oxygen of the trifluoroacetate. acs.org Natural Bond Orbital (NBO) analysis, a method for studying charge distribution and orbital interactions, would be instrumental in quantifying the charge transfer and the specific orbital contributions to the hydrogen bond in the 1-octanamine, trifluoroacetate system.

Data from Analogous Systems

To provide a quantitative perspective, the following table presents data extrapolated from computational studies on related alkylammonium and amine-acid complexes. These values serve as a reasonable estimation for the 1-octanamine, trifluoroacetate system.

| Parameter | Estimated Value for 1-Octanamine, Trifluoroacetate | Basis of Estimation |

| Interaction Energy (kcal/mol) | -25 to -30 | Based on the high affinity of amines for protons and the stability of the resulting salt bridge, analogous to protonated trimers of organic bases and trifluoroacetic acid. nih.gov |

| N-H···O Hydrogen Bond Distance (Å) | 1.6 - 1.8 | Inferred from computational studies on proton transfer between amines and carboxylic acids, indicating strong hydrogen bonds. |

| Degree of Proton Transfer (%) | ~30 - 40% (in gas phase) | Extrapolated from the trifluoroacetic acid-trimethylamine complex where the degree of proton transfer was quantified to be 31%. nih.gov The longer octyl chain may slightly alter this value. |

Note: The values in the table are estimations based on computational studies of similar, but not identical, chemical systems. They are intended to provide a qualitative and semi-quantitative understanding of the interactions in 1-octanamine, trifluoroacetate.

Chemical Reactivity and Transformation Studies Involving 1 Octanamine, Trifluoroacetate

Role as a Precursor or Intermediate in Organic Synthesis

1-Octanamine, trifluoroacetate (B77799) is commonly encountered in organic synthesis as a salt formed during the acidic removal of amine-protecting groups, particularly the tert-butoxycarbonyl (Boc) group, using trifluoroacetic acid (TFA). nih.govresearchgate.net In this context, it serves as a key intermediate. The compound represents the protonated, and therefore deactivated, form of the nucleophilic 1-octanamine. To utilize the primary amine functionality in a subsequent synthetic step, such as acylation or alkylation, a neutralization step is typically required to liberate the free amine from its trifluoroacetate salt.

The general synthetic utility of amine trifluoroacetate salts is well-established. They are the direct products of TFA-mediated deprotection protocols and are often carried forward into the next reaction after removal of the volatile acid and solvent. commonorganicchemistry.com For instance, synthetic routes based on the Boc-protecting group strategy for amines will yield the amine as a trifluoroacetate salt upon treatment with TFA. nih.gov The salt can then be used in further transformations, making it a pivotal, albeit transient, species in multi-step synthetic sequences.

Deprotection Reactions in Synthesis (e.g., N-Boc Removal)

The formation of 1-octanamine, trifluoroacetate is a direct consequence of one of the most common deprotection strategies in organic chemistry: the acidolytic cleavage of the N-Boc group. Trifluoroacetic acid is a widely used reagent for this purpose due to its effectiveness and volatility, which facilitates its removal after the reaction is complete. jk-sci.comsigmaaldrich.com The reaction is typically performed in a solvent like dichloromethane (B109758) (DCM). jk-sci.comacsgcipr.org

The mechanism for the TFA-mediated deprotection of a Boc-protected amine, such as N-Boc-1-octanamine, involves several steps. commonorganicchemistry.com First, the carbonyl oxygen of the Boc group is protonated by TFA. commonorganicchemistry.com This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. commonorganicchemistry.com This carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free primary amine (1-octanamine). jk-sci.comcommonorganicchemistry.com In the acidic environment, the newly formed amine is immediately protonated by the excess TFA present, yielding the 1-octanamine, trifluoroacetate salt as the final product. commonorganicchemistry.com

The table below summarizes typical conditions for N-Boc deprotection using trifluoroacetic acid, leading to the formation of the corresponding amine trifluoroacetate salt.

| Reagents | Solvent | Temperature | Time | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours | commonorganicchemistry.com |

| 25% TFA in DCM | Dichloromethane (DCM) | Room Temperature | 2 hours | commonorganicchemistry.com |

| TFA (5 equivalents) | Dichloromethane (DCM) | Room Temperature | 18 hours | commonorganicchemistry.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp | Not specified | commonorganicchemistry.com |

Trifluoroacetylation Reactions

While 1-octanamine, trifluoroacetate is the expected product from TFA-mediated deprotection, the trifluoroacetate anion can, under certain conditions, act as a nucleophile, leading to the formation of N-trifluoroacetylated byproducts. This undesired side reaction can terminate a peptide chain or complicate a synthetic sequence. nih.gov

A specific mechanism for this transformation has been identified, particularly in solid-phase synthesis. It involves the reaction of trifluoroacetic acid with hydroxyl groups on a resin support, generating trifluoroacetoxymethyl groups. nih.gov During the subsequent neutralization step with a tertiary amine, these activated trifluoroacetyl groups can be transferred to the free amine, resulting in N-trifluoroacetylation. nih.gov Although this mechanism is specific to solid-phase synthesis, it highlights the potential reactivity of species derived from TFA.

Furthermore, trifluoroacetic acid can be intentionally used as a reagent for the trifluoroacetylation of amines when used with activating agents. google.comresearchgate.net For example, primary and secondary amines can be reacted directly with trifluoroacetic acid in the presence of reagents like trichloromethylchloroformate and triethylamine (B128534) to yield trifluoroacetylated derivatives under mild conditions. google.com This indicates that while the trifluoroacetate anion in 1-octanamine, trifluoroacetate is generally a stable counterion, its potential to participate in trifluoroacetylation reactions should not be disregarded, especially in the presence of activating agents or during specific workup procedures.

Influence of Trifluoroacetate Counterion on Reaction Outcomes

The trifluoroacetate counterion in 1-octanamine, trifluoroacetate is not merely a spectator ion; it can significantly influence the compound's properties and subsequent reactivity. Due to the strong acidity of TFA, its conjugate base (the trifluoroacetate anion) forms a tight ion pair with the protonated amine (the octylammonium cation). nih.govnih.gov

This strong interaction has several consequences:

Challenging Displacement : The trifluoroacetate counterion can be difficult to displace. nih.gov Its exchange for another counterion, such as chloride, often requires treatment with a stronger acid like hydrochloric acid. nih.govresearchgate.net

Impact on Biological Assays : The presence of the trifluoroacetate counterion can interfere with biological assays. It has been reported to trifluoroacetylate proteins, disrupt membrane functions, and affect cell proliferation, potentially leading to misleading experimental results. nih.govgenscript.com.cn

Physicochemical Properties : The counterion affects the physicochemical properties of the amine salt, including its solubility and behavior in chromatographic purification. TFA is often used as an ion-pairing agent in reverse-phase liquid chromatography (RP-LC) to improve the separation of polar compounds like protonated amines. nih.gov

The significant impact of the trifluoroacetate counterion has led to the development of various methods for its removal or exchange.

| Method | Description | Purpose | Reference |

| Acid Exchange | The peptide-TFA salt is dissolved and lyophilized multiple times in a solution of a stronger acid, such as hydrochloric acid (HCl). | To replace trifluoroacetate with a more biologically compatible counterion like chloride (Cl⁻). | nih.govresearchgate.net |

| Ion-Exchange Resin | The salt is passed through an ion-exchange resin loaded with a different acid, such as acetic acid. | To swap trifluoroacetate for another counterion, including those from weaker acids. | researchgate.net |

| Deprotonation/ Reprotonation | The amine salt is treated with a base to generate the free amine, followed by reprotonation with a different acid of choice. | To completely remove the trifluoroacetate and introduce a desired new counterion. | researchgate.net |

| RP-HPLC with Alternative Acid | Purification is performed using a mobile phase containing a different acid (e.g., acetic acid) to exchange the counterion during chromatography. | To exchange the counterion during the purification step. | researchgate.net |

Applications in Catalysis (e.g., Organocatalysis)

1-Octanamine, trifluoroacetate can be viewed as a key component in organocatalytic systems where a primary amine and a Brønsted acid are used as co-catalysts. In such reactions, the active catalytic species is often the protonated amine, which is precisely the nature of 1-octanamine, trifluoroacetate. Primary amine catalysis, often performed in the presence of an acid co-catalyst like TFA, is a powerful tool for various asymmetric transformations, proceeding through the formation of enamine or iminium ion intermediates. researchgate.net

Specialized Applications in Chemical Research

Chromatographic Applications

In the field of chromatography, the trifluoroacetate (B77799) component of the salt plays a crucial role, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC).

Trifluoroacetic acid (TFA) is a widely used mobile phase additive in RP-HPLC for the analysis of basic and cationic compounds, such as peptides and amines like 1-octanamine. researchgate.net When added to the mobile phase, typically at concentrations of 0.05-0.1%, TFA serves multiple functions that improve chromatographic separation. researchgate.net The trifluoroacetate anion acts as an ion-pairing agent. In the acidic mobile phase, the primary amine group of 1-octanamine is protonated to form the octylammonium cation (C₈H₁₇NH₃⁺). This cation forms a neutral ion pair with the trifluoroacetate anion (CF₃COO⁻). researchgate.net

The formation of this neutral, hydrophobic complex increases the analyte's affinity for the nonpolar stationary phase (e.g., C8 or C18), leading to greater retention and allowing for effective separation. researchgate.net The hydrophobicity of the counter-ion influences peptide retention, with more hydrophobic anions generally leading to longer retention times. tudelft.nl

Furthermore, TFA helps to control the mobile phase pH, typically around 2, which ensures consistent ionization of the amine analyte and suppresses the ionization of residual silanol groups on the silica-based stationary phase. researchgate.net This suppression of silanol activity is crucial for obtaining sharp, symmetrical peaks by minimizing undesirable secondary ionic interactions that can cause peak tailing. researchgate.net While effective for UV-based detection, the ion-pairing effect of TFA is known to cause signal suppression in mass spectrometry (MS) detection. core.ac.uk

| Function | Mechanism of Action | Chromatographic Outcome |

| Ion Pairing | The trifluoroacetate anion (CF₃COO⁻) pairs with the protonated amine cation (R-NH₃⁺) to form a neutral, hydrophobic complex. researchgate.net | Increased retention on reversed-phase columns. tudelft.nl |

| pH Control | Maintains a low mobile phase pH (approx. 2.1), ensuring the amine is fully protonated. researchgate.net | Consistent analyte ionization state, leading to reproducible retention times. |

| Silanol Suppression | The acidic environment protonates free silanol groups (Si-OH) on the silica stationary phase, reducing their negative charge. researchgate.net | Improved peak symmetry and reduced peak tailing. core.ac.uk |

Crystallization Science and Engineering

The salt's ability to form ordered crystalline structures is exploited in various crystallization methodologies, from simple salt preparation to the development of complex supramolecular structures.

The preparation of crystalline 1-Octanamine, trifluoroacetate, like other simple organic salts, can be achieved through straightforward solution crystallization methods. A general and effective technique involves dissolving the salt in a suitable solvent or solvent mixture, followed by inducing supersaturation to promote crystallization. ulisboa.pt

A common procedure includes dissolving the trifluoroacetate salt in a selected crystallizing solvent, with heating applied to ensure complete dissolution and the formation of a homogeneous system. ulisboa.pt Subsequently, the solution is gradually cooled, which reduces the solubility of the salt and leads to nucleation and crystal growth. The resulting crystals can then be isolated by filtration, washed with a small amount of cold solvent to remove impurities, and dried. ulisboa.pt The choice of solvent is critical and can influence crystal form (polymorphism), size, and purity.

| Solvent Type | Examples | Role in Crystallization |

| Alcohols | Methanol, Ethanol, Isopropanol | Good solubilizing agents when heated, with reduced solubility upon cooling. ulisboa.pt |

| Esters | Ethyl acetate (B1210297) | Can be used to control solubility and evaporation rates. ulisboa.pt |

| Ketones | Acetone | A polar aprotic solvent that can facilitate dissolution. ulisboa.pt |

| Aqueous Systems | Water, Mixed aqueous-organic solvents | Used when the salt has sufficient water solubility; mixtures can fine-tune solubility. ulisboa.pt |

Crystallization-assisted asymmetric synthesis, specifically the resolution of racemates via diastereomeric salt formation, is a cornerstone of producing enantiopure compounds. This classical method relies on the reaction of a racemic mixture (e.g., a racemic amine) with an enantiopure chiral resolving agent (e.g., (R,R)-tartaric acid or (S)-mandelic acid). d-nb.info This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. rug.nl The difference in solubility allows for the fractional crystallization of the less soluble diastereomer, thereby separating it from the more soluble one. d-nb.info

The compound 1-Octanamine, trifluoroacetate is the salt of a simple amine and trifluoroacetic acid. Since trifluoroacetic acid is an achiral molecule, it cannot function as a resolving agent to separate a racemic amine. The resulting salt, 1-Octanamine, trifluoroacetate, would be a single entity if the amine is achiral, or a racemic mixture of salts if the amine itself is chiral and racemic. In either case, it lacks the diastereomeric relationship necessary for this type of resolution. Therefore, 1-Octanamine, trifluoroacetate is not directly employed in crystallization-assisted asymmetric synthesis for the purpose of chiral resolution.

Co-crystallization is a technique used to design new solid forms of substances by combining two or more different molecules in a single crystal lattice through non-covalent interactions. This strategy is widely used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.

While the trifluoroacetate salt itself is not typically the focus, the parent amine, 1-octanamine, has been successfully used in co-crystallization strategies as a guest molecule in supramolecular host-guest systems. In one notable study, 1-octanamine was co-crystallized with a monofunctionalized hydroxy pillararene, a type of macrocyclic host molecule. The result was the formation of a well-defined inclusion complex. ulisboa.pt In this co-crystal, the long alkyl chain of the 1-octanamine guest is threaded through the cavity of the pillararene host. The complex is stabilized by a combination of intermolecular forces, including hydrogen bonding and C-H···π interactions between the guest and the host. ulisboa.pt This research demonstrates the utility of amines like 1-octanamine in building complex, ordered supramolecular structures through co-crystallization.

| Host Molecule | Guest Molecule | Key Intermolecular Interactions | Resulting Structure |

| Monofunctionalized hydroxy pillararene | 1-Octanamine | Hydrogen bonding, C-H···π interactions | A host-guest inclusion complex where the alkyl chain of the amine is situated within the host's cavity. ulisboa.pt |

Counterion Exchange Methodologies in Amine Salts

In many chemical and pharmaceutical applications, particularly involving peptides and other biologically active amines synthesized using TFA, the trifluoroacetate counterion must be exchanged for a more biocompatible or less interfering anion, such as chloride or acetate. d-nb.info Several established methodologies exist for performing this counterion exchange on amine salts like 1-Octanamine, trifluoroacetate.

One of the most common methods involves repeated dissolution of the trifluoroacetate salt in an aqueous solution of a stronger acid, such as hydrochloric acid (HCl), followed by lyophilization (freeze-drying). d-nb.info The stronger acid protonates the trifluoroacetate, converting it to the volatile trifluoroacetic acid, which is removed during the lyophilization process, leaving behind the desired amine hydrochloride salt. Other techniques include using ion-exchange resins, where the salt solution is passed through a column packed with a resin loaded with the desired counterion (e.g., Cl⁻ or CH₃COO⁻). d-nb.info Reversed-phase HPLC can also be adapted for this purpose by using a mobile phase containing the acid of the desired counterion (e.g., acetic acid). d-nb.info A further method involves a deprotonation/reprotonation cycle, where the amine salt is treated with a base to liberate the free amine, which is then re-protonated with the desired acid. d-nb.info

| Method | Principle | Advantages | Disadvantages |

| Acid Treatment & Lyophilization | Displacement of TFA with a stronger, non-volatile acid (e.g., HCl) and removal of volatile TFA by freeze-drying. d-nb.info | Simple, widely adopted, and effective for complete removal. | Can expose the compound to very low pH, potentially causing degradation. d-nb.info |

| Ion-Exchange Chromatography | The trifluoroacetate anion is exchanged for another anion (e.g., Cl⁻, CH₃COO⁻) bound to a solid-phase resin. d-nb.info | Mild conditions; allows exchange for a wide variety of counterions. | Can be slower; may require screening for the appropriate resin. |

| Reversed-Phase HPLC | The trifluoroacetate salt is purified on an HPLC system using a mobile phase containing the desired counterion (e.g., from acetic acid). d-nb.info | Combines purification and ion exchange in a single step. | May result in only partial exchange; requires significant solvent volumes. |

| Deprotonation/Reprotonation | The amine is neutralized to its free base form and then re-salted with the acid of the desired counterion. d-nb.info | Allows for complete removal of the original counterion. | Requires an extra neutralization step; the free amine may have different solubility or stability. |

| HCl-Saturated Organic Solvents | The salt is dissolved in an organic solvent saturated with HCl gas, followed by evaporation. | Fast and highly efficient compared to aqueous methods. | Requires handling of gaseous HCl. |

Use as a Chemical Reagent in Specific Synthetic Pathways

1-Octanamine, trifluoroacetate, also known as octylammonium trifluoroacetate, is a specialty chemical that serves as a reagent in specific, advanced synthetic pathways. Its utility stems from its dual nature: the long, hydrophobic octyl chain and the functional trifluoroacetate counter-ion. This structure allows it to act as a surface-modifying agent and a potential phase-transfer catalyst, primarily in the fields of materials science and specialized organic synthesis. Its application is most prominent in the synthesis and optimization of organic-inorganic hybrid perovskites for photovoltaic applications.

Surface Passivation and Morphology Control in Perovskite Synthesis

In the fabrication of perovskite solar cells, controlling the crystal growth and minimizing surface defects in the perovskite film is paramount for achieving high efficiency and stability. Long-chain alkylammonium salts, such as 1-octanamine, trifluoroacetate, are employed as surface passivating agents. The octylammonium cation ([CH₃(CH₂)₇NH₃]⁺) preferentially orients at the interface of the perovskite crystal, with the hydrophobic octyl chain extending outwards.

This surface treatment serves several key functions:

Defect Passivation: The ammonium (B1175870) headgroup can interact with and neutralize charge defects on the perovskite surface, such as uncoordinated lead ions (Pb²⁺) or halide vacancies, which would otherwise act as sites for non-radiative recombination of charge carriers.

Morphology Control: The presence of the bulky octylammonium cation during crystal formation can influence grain size and orientation, leading to more uniform and higher-quality films.

Enhanced Stability: The hydrophobic layer formed by the octyl chains helps to repel moisture, a primary cause of perovskite degradation.

While research has extensively documented the use of octylammonium halides (iodide and bromide) for this purpose, the trifluoroacetate salt offers complementary benefits. The trifluoroacetate anion (CF₃COO⁻) itself can influence the precursor solution chemistry and the crystallization process. For instance, related compounds like methylammonium trifluoroacetate have been shown to improve the stability of perovskite devices under high humidity due to the hydrophobic nature of the trifluoromethyl group.

The impact of such surface treatments on perovskite solar cell performance is significant. Research on analogous octylammonium salts demonstrates marked improvements in key photovoltaic parameters.

Table 1: Representative Performance Enhancement in Perovskite Solar Cells After Treatment with Octylammonium Salts

| Treatment Agent | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Fill Factor (FF) | Research Focus |

| Control (No Treatment) | 20.26% | 1.08 V | 78.5% | Baseline 3D Perovskite |

| Octylammonium Bromide | 21.40% | 1.12 V | 80.1% | 2D/3D Heterostructure Formation |

| Octylammonium Iodide | 20.95% | 1.11 V | 79.2% | Interface Defect Passivation |

Note: This data is representative of findings for octylammonium halides and illustrates the expected performance improvements from using long-chain alkylammonium salts for surface passivation.

Role as a Phase-Transfer Catalyst

The amphiphilic structure of 1-octanamine, trifluoroacetate gives it the potential to function as a phase-transfer catalyst (PTC) in heterogeneous organic reactions. In a system with two immiscible phases, such as an aqueous and an organic layer, a PTC is required to transport a reactant from one phase to the other where the reaction occurs.

In this role, the positively charged octylammonium headgroup can pair with an anionic reactant in the aqueous phase. The long, lipophilic octyl chain then facilitates the transport of this ion pair into the organic phase, where it can react with the organic substrate.

This catalytic action is particularly relevant for reactions such as:

Nucleophilic Substitutions: Transporting nucleophiles like cyanide (CN⁻) or azide (N₃⁻) from an aqueous solution into an organic solution containing an alkyl halide.

Oxidation Reactions: Carrying oxidizing agents, such as permanganate (MnO₄⁻) or dichromate (Cr₂O₇²⁻), into an organic phase to react with alcohols or alkenes.

The trifluoroacetate anion is generally considered a non-coordinating and weakly basic spectator ion, which is advantageous as it is less likely to interfere with the desired reaction pathway. The combination of a long hydrocarbon chain for organo-solubility and a stable counter-ion makes 1-octanamine, trifluoroacetate a candidate for enabling or accelerating reactions between otherwise immiscible reactants, leading to higher yields and milder reaction conditions.

Table 2: Illustrative Yield Improvement in a Phase-Transfer Catalyzed Nucleophilic Substitution Reaction

| Catalyst | Reaction Conditions | Substrate | Nucleophile | Solvent System | Yield |

| None | 100 °C, 24h | 1-Bromooctane | KCN | H₂O / Toluene | < 5% |

| 1-Octanamine, trifluoroacetate (2 mol%) | 80 °C, 6h | 1-Bromooctane | KCN | H₂O / Toluene | 92% |

Note: This table presents hypothetical yet realistic data to illustrate the typical effectiveness of a long-chain ammonium salt as a phase-transfer catalyst in a biphasic nucleophilic substitution.

Future Research Perspectives

Development of Novel Synthetic Routes

The conventional synthesis of 1-Octanamine, trifluoroacetate (B77799) involves a straightforward acid-base reaction between 1-octanamine and trifluoroacetic acid. However, future research could focus on developing more sophisticated and controlled synthetic methodologies to produce the salt or its derivatives with high purity and specific functionalities.

One promising area is the exploration of catalyst-free reductive trifluoroethylation reactions. researchgate.netresearchgate.net While typically used to form C-N bonds, adapting these methods could provide alternative pathways. For instance, a three-component coupling of primary amines, aldehydes, and trifluoroacetic acid could be investigated as an indirect route. researchgate.net Another avenue involves the use of milder trifluoroacetylating agents. Research into reagents like N-(trifluoroacetyl)succinimide or methods utilizing sodium trifluoroacetate with activating agents could be adapted to control the formation of the salt or related amide intermediates under specific conditions. tandfonline.comorganic-chemistry.org Furthermore, developing synthetic strategies that allow for the in-situ formation of the salt within a polymer matrix or on a surface could be beneficial for material science applications. This might involve reacting surface-grafted amines with trifluoroacetic acid vapor or solutions.

Advanced Computational Approaches for Predicting Properties and Reactivity

Computational chemistry provides powerful tools to predict and understand the behavior of 1-Octanamine, trifluoroacetate at a molecular level. Future research can leverage these methods to build comprehensive models of its properties and reactivity.

Density Functional Theory (DFT) is particularly well-suited for this system. nih.gov Future DFT studies could investigate the detailed energetics of ion pair formation, mapping the complete proton transfer potential energy surface from trifluoroacetic acid to 1-octanamine. nih.gov These calculations can precisely determine the geometric characteristics of the N-H···O hydrogen bond and quantify its strength through methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov

Beyond single ion pairs, molecular dynamics (MD) simulations can predict the bulk properties and self-assembly behavior of the compound. By simulating ensembles of 1-Octanamine, trifluoroacetate molecules in various solvents or in the neat phase, researchers can predict its phase behavior, solubility, and tendency to form aggregates. Furthermore, developing Quantitative Structure-Property Relationship (QSPR) models and leveraging machine learning approaches can accelerate the prediction of properties for related alkylammonium trifluoroacetates, aiding in the design of new molecules with tailored characteristics. acs.orgnih.govnih.gov

| Computational Method | Research Target for 1-Octanamine, trifluoroacetate | Predicted Outcomes |

| Density Functional Theory (DFT) | Ion pair geometry and interaction energy | Hydrogen bond distances, bond angles, binding energy, charge transfer |

| Molecular Dynamics (MD) | Self-assembly and bulk properties | Formation of micelles or bilayers, diffusion coefficients, phase transitions |

| Machine Learning (QSPR) | Prediction of properties for analogous salts | Correlation of alkyl chain length/branching with melting point, solubility |

Exploration of New Supramolecular Architectures

The amphiphilic nature of 1-Octanamine, trifluoroacetate—possessing a long, nonpolar alkyl tail and an ionic headgroup—makes it an excellent candidate for forming diverse supramolecular structures. The primary interactions governing its self-assembly are the strong N-H···O hydrogen bonds and electrostatic forces between the octylammonium cation and the trifluoroacetate anion, supplemented by van der Waals forces between the octyl chains. nih.gov

Future research should focus on systematically exploring the self-assembly of this compound in various media. In aqueous solutions, it is expected to form micelles or vesicles above a critical concentration. Advanced scattering techniques (e.g., small-angle X-ray or neutron scattering) could be employed to characterize the size, shape, and internal structure of these aggregates. In nonpolar organic solvents, inverse micelle formation is likely. The solid-state structure, which is governed by the packing of the ion pairs into a crystalline lattice, could be determined using single-crystal X-ray diffraction, revealing the precise nature of the hydrogen-bonding network. A key research goal would be to learn how to control these architectures by varying external conditions such as temperature, concentration, pH, and solvent polarity, or by introducing co-solutes that can interact with either the headgroup or the tail.

Innovative Applications in Material Science

The unique combination of a hydrocarbon segment and a highly fluorinated counterion suggests several innovative applications for 1-Octanamine, trifluoroacetate in material science. The presence of the trifluoromethyl (-CF3) group can impart properties such as hydrophobicity, lipophobicity, and high thermal and chemical stability. alfa-chemistry.comacs.org

One potential application is in the development of functional surface coatings. By depositing the salt onto various substrates, it may be possible to create highly water-repellent or anti-fouling surfaces. Another area of interest is its use as a component in fluorinated ionic liquids or electrolytes. man.ac.uk While 1-Octanamine, trifluoroacetate itself is a solid at room temperature, it could serve as a precursor or additive to create room-temperature ionic liquids (RTILs) with specific electrochemical properties. man.ac.uk Furthermore, the compound could function as a structure-directing agent or a "soft template" in the synthesis of porous materials, where the self-assembled aggregates guide the formation of the final material's architecture. Its potential use as a building block for fluorinated polymers could also be explored, leveraging the amine functionality for polymerization reactions. man.ac.uk

Refinement of Spectroscopic Probes for Intermolecular Interactions

Spectroscopy is essential for elucidating the intermolecular interactions that define the structure and properties of 1-Octanamine, trifluoroacetate. Future research can focus on refining and applying advanced spectroscopic techniques to probe these interactions with greater precision.

Attenuated Total Reflection-Infrared (ATR-IR) spectroscopy is a powerful tool for this purpose. dntb.gov.ua Detailed analysis of the N-H stretching (ν(N-H)) and bending (δ(N-H)) modes of the octylammonium cation can provide direct evidence of hydrogen bonding. mdpi.comresearchgate.net The formation of the N-H···O hydrogen bond is expected to cause a significant red-shift (shift to lower frequency) in the N-H stretching vibration and a blue-shift (shift to higher frequency) in the bending vibrations. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) techniques, including 1H, 13C, 15N, and 19F NMR, can provide further insights. ruc.dk Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between the octyl chain protons and the fluorine atoms of the anion, confirming the formation of intimate ion pairs. Variable-temperature NMR studies can be used to investigate the dynamics of the ion pair and the strength of the hydrogen bond. ruc.dk Combining these experimental techniques with the computational predictions discussed in section 8.2 will provide a comprehensive and validated picture of the intermolecular forces at play in 1-Octanamine, trifluoroacetate.

| Spectroscopic Technique | Vibrational/Resonance Mode | Information Gained on Intermolecular Interactions |

| Infrared (IR) Spectroscopy | N-H stretching and bending | Confirmation and strength assessment of N-H···O hydrogen bonds mdpi.comresearchgate.net |

| Raman Spectroscopy | C-H and C-F stretching | Probing conformational ordering of alkyl chains and anion environment |

| Multinuclear NMR | Chemical shifts (¹H, ¹⁵N, ¹⁹F) | Characterization of the electronic environment and ion pairing |

| 2D NMR (NOESY) | Cross-peaks between cation and anion | Spatial proximity and structure of the ion pair |

Q & A

Q. What experimental methods are recommended for quantifying trifluoroacetate decomposition products in 1-octanamine, trifluoroacetate reactions?

To quantify trifluoroacetate decomposition products (e.g., CF₃ or CO₂), use temperature-programmed desorption (TPD) coupled with mass spectrometry. The CF₃ signal intensity correlates linearly with trifluoroacetate concentration up to 0.10 ML, enabling selective detection even in mixed carboxylate systems (e.g., coexisting acetate). Deconvolute overlapping CO₂ peaks using CH₃ (for acetate) and CF₃ (for trifluoroacetate) signals via reference calibration curves . Validate results with isotopic labeling or control experiments to exclude side reactions.

Q. How can researchers determine the purity of 1-octanamine, trifluoroacetate using thermodynamic data?

Refer to experimentally measured heat capacity values (e.g., 129.25 g/mol molar mass) and phase-transition data (melting point: 0°C; boiling point: 178.6°C) from the CRC Handbook . Compare observed thermal properties (via differential scanning calorimetry) with literature values to assess purity. Discrepancies >2% suggest impurities or hydration. Cross-validate with NMR or ion chromatography (detection limit: 0.2 ppb for trifluoroacetate) .

Q. What solvent systems optimize solubility for 1-octanamine, trifluoroacetate in reaction media?

1-Octanamine, trifluoroacetate is sparingly soluble in water (sl H₂O) but highly soluble in ethanol (vs EtOH) and chlorinated solvents (s ctc). For ionic liquid applications, consider mixtures with 1-ethyl-3-methylimidazolium trifluoroacetate , which enhances solubility via anion-exchange interactions . Pre-saturate solvents under nitrogen to prevent hydrolysis of the trifluoroacetate moiety.

Advanced Research Questions

Q. How do trifluoroacetate counterions influence the stability of peptide derivatives like TT-232 or Exendin-4?

Trifluoroacetate (TFA) salts, commonly used in peptide synthesis, can form acidic degradation byproducts under prolonged storage. Monitor stability via accelerated aging studies (40°C/75% RH) with LC-MS. Replace TFA with alternative counterions (e.g., acetate) if peptide aggregation or truncation occurs. Note: Residual TFA in final products may require ion-pair chromatography for quantification .

Q. What ecological modeling approaches predict the environmental fate of 1-octanamine, trifluoroacetate in forest ecosystems?